2,2'-Bis(DI-tert-butylphosphino)biphenyl

Description

Evolution and Significance

The trajectory of homogeneous catalysis is intrinsically linked to the evolution of phosphine (B1218219) ligands. Early catalytic systems often required harsh reaction conditions and offered limited substrate scope. The introduction of bulky and electron-rich phosphine ligands in the late 20th century marked a paradigm shift, enabling milder reaction conditions and expanding the utility of cross-coupling reactions to include previously challenging substrates.

Structural Characteristics and Electronic Properties of 2,2'-Bis(di-tert-butylphosphino)biphenyl

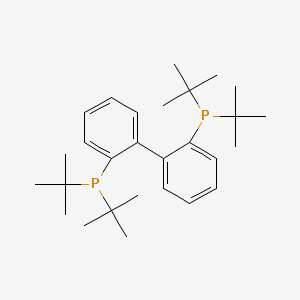

While detailed experimental research on this compound is not as widespread as for some of its monophosphine counterparts, its structural and electronic properties can be inferred from its constituent parts and the general principles of phosphine ligand chemistry. The molecule consists of a biphenyl (B1667301) backbone with a di-tert-butylphosphino group attached to the 2 and 2' positions.

The di-tert-butylphosphino substituents are known to be strongly electron-donating and sterically demanding. The electron-donating nature of the tert-butyl groups increases the electron density on the phosphorus atoms, which in turn enhances the σ-donation to the metal center. This increased electron density at the metal can facilitate key steps in catalytic cycles, such as oxidative addition.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H44P2 |

| Molecular Weight | 442.6 g/mol |

| XLogP3 | 6.6 |

| Exact Mass | 442.29182540 Da |

Data sourced from PubChem CID 53441481. nih.gov

Steric hindrance is a fundamental principle in the design of phosphine ligands for catalysis. The bulky tert-butyl groups on the phosphorus atoms of this compound create a sterically congested environment around the metal center to which it coordinates. This steric bulk can have several beneficial effects:

Promotion of Reductive Elimination: The steric pressure exerted by the bulky ligands can promote the final step of many cross-coupling reactions, reductive elimination, where the desired product is expelled from the coordination sphere of the metal.

Stabilization of Active Species: The steric bulk can protect the metal center from deactivating side reactions, such as the formation of bridged dimers.

Control of Coordination Number: The size of the ligand can limit the number of other ligands that can coordinate to the metal, often favoring the formation of highly reactive, low-coordinate species.

The design of phosphine ligands often involves a careful balance between steric and electronic effects to achieve optimal catalytic performance for a specific reaction.

Biphenyl-based diphosphine ligands possess unique conformational properties. The rotation around the C-C single bond connecting the two phenyl rings is a key feature. In 2,2'-disubstituted biphenyls, this rotation can be restricted, leading to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers due to hindered rotation. This gives rise to axial chirality.

For this compound, the presence of the bulky di-tert-butylphosphino groups at the 2 and 2' positions would be expected to create a significant barrier to rotation around the biphenyl C-C bond. This restricted rotation would likely lead to the existence of stable atropisomers. If these atropisomers can be resolved, they could potentially be used as chiral ligands in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

The conformational flexibility of the biphenyl backbone, in conjunction with the orientation of the phosphine groups, determines the geometry of the chelate ring when the ligand coordinates to a metal. This geometry, particularly the dihedral angle of the biphenyl unit, can have a profound impact on the enantioselectivity of a catalytic reaction. However, specific studies on the conformational dynamics and the potential for axial chirality of this compound are not extensively reported.

An in-depth examination of the synthetic routes for this compound, a prominent member of the sterically demanding biaryl phosphine ligand class, reveals a landscape of intricate multi-step processes and significant chemical challenges. The construction of this and analogous ligands is critical for their application in modern catalysis, driving research into efficient and scalable synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H44P2 |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

ditert-butyl-[2-(2-ditert-butylphosphanylphenyl)phenyl]phosphane |

InChI |

InChI=1S/C28H44P2/c1-25(2,3)29(26(4,5)6)23-19-15-13-17-21(23)22-18-14-16-20-24(22)30(27(7,8)9)28(10,11)12/h13-20H,1-12H3 |

InChI Key |

LMAJREOZDVKQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Coordination Chemistry of 2,2 Bis Di Tert Butylphosphino Biphenyl Complexes

Complexation Behavior with Transition Metals

The interaction of 2,2'-Bis(di-tert-butylphosphino)biphenyl with transition metals is governed by the two phosphorus donor atoms, leading to the formation of stable chelate complexes. The inherent rigidity of the biphenyl (B1667301) scaffold and the steric bulk of the tert-butyl groups are defining features of its coordination chemistry.

As a bidentate ligand, this compound primarily coordinates to a single metal center through both of its phosphorus atoms in a P,P-chelating fashion. This mode of coordination results in the formation of a large and conformationally significant seven-membered metallacycle. The structure of this chelate ring is dictated by the biphenyl backbone, which, due to restricted rotation around the C-C single bond connecting the two phenyl rings, creates a specific and relatively rigid coordination geometry.

While intermolecular bridging between two metal centers is theoretically possible, the intramolecular chelation to form a monomeric complex is strongly favored. The formation of such large chelate rings is a key feature of bisphosphine ligands based on the 2,2'-biphenyl framework. For instance, a related ligand, 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (B1599994) (BISBI), which possesses additional methylene (B1212753) spacers, forms a nine-membered chelate ring upon coordination to a metal. umn.edu The fixed positioning of the phosphine (B1218219) groups in this compound ensures a well-defined spatial arrangement that is crucial for creating a specific catalytic pocket.

The definitive characterization of metal complexes formed with this compound relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis:

³¹P NMR Spectroscopy: This is one of the most powerful tools for studying phosphine complexes. Upon coordination to a metal center, the phosphorus atoms experience deshielding, resulting in a significant downfield shift in the ³¹P NMR spectrum, known as the coordination shift (Δδ = δcomplex – δligand). The magnitude of this shift can provide insights into the nature of the metal-phosphorus bond. For complexes with magnetically active nuclei like platinum-195 (B83798) or rhodium-103, the observation of P-M coupling constants can further elucidate the structure and geometry of the complex.

Infrared (IR) Spectroscopy: In complexes containing other ligands like carbonyl (CO), the C-O stretching frequency is sensitive to the electronic properties of the phosphine ligand, providing a measure of its donor strength. Far-IR spectroscopy can be used to observe metal-phosphorus and metal-halide stretching vibrations.

Structural Characterization: Single-crystal X-ray diffraction provides unambiguous structural information. While specific structural data for a complex of this compound is not widely available, data from closely related biphenyl bisphosphine complexes can provide valuable insights. For example, the molybdenum complex of BISBI, [Mo(CO)₄(BISBI)], has been structurally characterized, revealing key features of this ligand class. umn.edu

| Parameter | Value |

|---|---|

| Metal Center | Molybdenum (Mo) |

| Coordination Geometry | Nearly Octahedral |

| P-Mo-P Bite Angle | 103.54(2)° |

| Chelate Ring Size | 9-membered |

This data illustrates the large bite angle and chelate ring size characteristic of this ligand family.

Electronic and Steric Parameters in Metal-Ligand Interactions

The catalytic performance of a metal complex is intricately linked to the steric and electronic parameters of its ligands. For this compound, these parameters are dominated by the bulky tert-butyl groups and the electron-rich nature of the phosphorus atoms.

Cone Angle: The Tolman cone angle is a measure of the steric bulk of a monodentate phosphine ligand. Although this compound is a bidentate ligand, the cone angle of its constituent phosphine units is a useful indicator of its immense steric profile. The cone angle for tri-tert-butylphosphine (B79228) (P(tBu)₃), a close analogue of the di-tert-butylphosphino group, is 182°, signifying extreme steric hindrance. nih.gov This bulk is critical in creating a well-defined cavity around the metal center, which can promote reductive elimination steps in catalytic cycles and stabilize low-coordinate, highly reactive species.

Bite Angle: The bite angle is the P-M-P angle formed by a chelating bisphosphine ligand. It is a critical parameter that influences the geometry and stability of catalytic intermediates. nsf.gov Ligands with a rigid backbone, like the biphenyl group, enforce a specific bite angle. For the 2,2'-biphenyl scaffold, this angle is naturally large, typically well over 100°. For example, the related ligand BISBI exhibits a bite angle of approximately 104° in its molybdenum complex. umn.edu A wide bite angle can profoundly impact catalytic selectivity. In processes like rhodium-catalyzed hydroformylation, ligands with wide bite angles preferentially occupy equatorial positions in the key trigonal bipyramidal intermediates, which is often linked to higher selectivity for the desired linear aldehyde product. nsf.gov

The phosphine groups in this compound function as strong σ-donors and weak π-acceptors. The electron-donating strength is primarily influenced by the alkyl substituents on the phosphorus atoms. The presence of two electron-releasing tert-butyl groups on each phosphorus atom makes this ligand exceptionally electron-rich.

The Tolman Electronic Parameter (TEP) is a quantitative measure of a ligand's donor ability, determined from the A₁ C-O stretching frequency (ν(CO)) in a standard [LNi(CO)₃] complex. A lower stretching frequency indicates a more electron-donating ligand. While a specific TEP value for this compound is not documented, the value for P(tBu)₃, which is 2056.1 cm⁻¹, is among the lowest recorded for any neutral phosphine, indicating very strong donor character. The electronic properties of this compound are expected to be comparable. This strong σ-donation increases the electron density on the metal center, which can facilitate crucial catalytic steps such as oxidative addition.

| Ligand (L) | ν(CO) in LNi(CO)₃ (cm⁻¹) | Relative Donor Strength |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Very Strong |

| PCy₃ | 2060.4 | Strong |

| PMe₃ | 2064.1 | Strong |

| PPh₃ | 2068.9 | Moderate |

| P(OPh)₃ | 2085.3 | Weak |

| PF₃ | 2110.9 | Very Weak (π-acidic) |

Catalytic Applications of 2,2 Bis Di Tert Butylphosphino Biphenyl in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. thermofishersci.in The efficacy of these transformations is profoundly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky and electron-rich dialkylbiaryl phosphine ligands, such as 2,2'-bis(di-tert-butylphosphino)biphenyl, have been shown to dramatically improve the efficiency and selectivity of these reactions. nih.gov They facilitate the formation of highly active, monoligated palladium(0) species, which are key intermediates in the catalytic cycle, and enhance the rates of oxidative addition and reductive elimination. nih.govyoutube.com This has expanded the scope of cross-coupling to include challenging substrates like unactivated aryl chlorides, aryl tosylates, and sterically hindered compounds. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely employed in the synthesis of biaryls and substituted aromatic structures found in pharmaceuticals, natural products, and polymers. nih.gov The use of palladium catalysts supported by bulky biaryl phosphine ligands has become routine for achieving high efficiency in these reactions. nih.gov These ligands promote the coupling of a broad range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl and heteroaryl halides or triflates with various organoboron reagents. nih.govkochi-tech.ac.jp

The enhanced reactivity allows for couplings of challenging substrates, such as unactivated aryl chlorides and hindered combinations, often under mild conditions, including room temperature, and with low catalyst loadings. nih.gov For instance, ligands like SPhos, a close analogue, have been shown to efficiently couple phenylboronic acid with 4-amino-2-chloropyridine, a reaction that typically proceeds in low yields with other ligand systems. nih.gov While sterically hindered ligands are generally beneficial, they can sometimes accelerate undesirable side reactions like protodeboronation, which consumes the boronic acid starting material. chemrxiv.org Therefore, careful selection of the ligand is crucial for optimizing the reaction outcome. chemrxiv.orgacs.org

Table 1: Examples of Suzuki-Miyaura Coupling using Bulky Biaryl Phosphine Ligands

| Electrophile | Nucleophile | Ligand | Pd Source | Base | Temp (°C) | Yield (%) | Citation |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Chiral Monophosphine (L7) | Pd₂(dba)₃ | K₃PO₄ | 50 | 95 | beilstein-journals.org |

| 4-Chlorotoluene | Phenylboronic acid | JohnPhos | Pd₂(dba)₃ | K₃PO₄ | RT | 98 | nih.gov |

| 2-Chlorotoluene | 2-Methylphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | RT | 95 | nih.gov |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | JohnPhos | Pd₂(dba)₃ | K₃PO₄ | RT | 98 | nih.gov |

| 4-Chloroanisole | 2-Formylphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | RT | 93 | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by creating a versatile and general method for C-N bond formation via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has largely replaced harsher, traditional methods due to its broad substrate scope and high functional group tolerance. wikipedia.org The development of bulky, electron-rich phosphine ligands has been central to the success and evolution of this methodology. youtube.comnih.gov

These advanced catalyst systems, often featuring biaryl phosphine ligands, can accommodate a wide variety of coupling partners, including primary and secondary amines, ammonia, amides, and NH-containing heterocycles. nih.gov They are effective for coupling with an array of (hetero)aryl chlorides, bromides, and tosylates, often with high efficiency at low catalyst loadings. nih.govrsc.org The robust nature of these catalyst systems allows many reactions to be performed without the need for strictly anaerobic conditions, adding to their practical utility. rsc.org The choice of ligand is critical, and specific ligands like BrettPhos and RuPhos have been identified as providing exceptionally broad scope for C-N cross-coupling reactions. rsc.org

Table 2: Examples of Buchwald-Hartwig Amination using Bulky Biaryl Phosphine Ligands

| Aryl Halide | Amine | Ligand | Pd Source | Base | Temp (°C) | Yield (%) | Citation |

| 4-Chlorotoluene | Aniline | BippyPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 98 | nih.gov |

| 4-Chloroanisole | Morpholine | RuPhos | Pd₂(dba)₃ | NaOtBu | 100 | 95 | rsc.org |

| 2-Bromotoluene | n-Butylamine | BrettPhos | Pd(OAc)₂ | NaOtBu | 100 | 96 | rsc.org |

| 1-Chloro-4-(trifluoromethyl)benzene | Indole | BippyPhos | [Pd(cinnamyl)Cl]₂ | K₃PO₄ | 110 | 95 | nih.gov |

| 2-Chloropyridine | Benzamide | BippyPhos | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | 110 | 91 | nih.gov |

Other Cross-Coupling Methodologies (e.g., Stille, Sonogashira, Negishi, Hiyama, Heck)

Beyond the Suzuki and Buchwald-Hartwig reactions, palladium catalysts supported by bulky phosphine ligands like this compound and its analogues are effective in a variety of other cross-coupling methodologies.

Stille Coupling: This reaction couples organohalides with organostannanes. Catalysts based on bulky trialkylphosphines have been shown to be effective for the Stille coupling of aryl chlorides. nih.gov

Sonogashira Coupling: This reaction forms C-C bonds between terminal alkynes and aryl or vinyl halides. The use of bulky, electron-rich phosphines like P(t-Bu)₃ enables these couplings to be performed on unreactive aryl bromides at room temperature, a significant improvement over traditional methods that require elevated temperatures. organic-chemistry.org

Negishi Coupling: Involving the reaction of organohalides with organozinc reagents, this coupling benefits from catalysts like Pd(P(t-Bu)₃)₂, which can efficiently couple a wide range of aryl and vinyl chlorides. nih.govacs.org The reaction tolerates various functional groups and can be used to generate sterically hindered biaryls. acs.org

Hiyama Coupling: This reaction utilizes organosilicon compounds as nucleophiles. Palladium-catalyzed Hiyama couplings of aryltrifluorosilanes with aryl and heteroaryl chlorides have been developed, providing access to a wide variety of functionalized biaryl derivatives in high yields. nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. Palladium catalysts with bulky trialkylphosphine ligands are highly active for the Heck reaction of unactivated aryl chlorides and bromides. nih.gov These systems can operate under mild conditions and with low catalyst loadings. nih.gov

The remarkable performance of catalysts derived from bulky, electron-rich biaryl phosphine ligands in cross-coupling reactions stems from a combination of steric and electronic effects that positively influence the key steps of the catalytic cycle. nih.govyoutube.com

Stabilization of Monoligated Species: The steric bulk of these ligands promotes the formation of highly reactive 14-electron, monoligated L₁Pd(0) intermediates. nih.govchemrxiv.org These species are more coordinatively unsaturated than their L₂Pd(0) counterparts, allowing for faster oxidative addition of the electrophile. nih.gov

Enhanced Oxidative Addition: The electron-donating nature of the alkylphosphine groups increases the electron density on the palladium center, which facilitates the oxidative addition step, particularly with challenging substrates like aryl chlorides. nih.govyoutube.com

Increased Catalyst Stability: Ortho-substituents on the biaryl backbone can prevent the formation of inactive palladacycle species, leading to a more stable and longer-lived catalyst. nih.gov

These principles have guided the rational design of new generations of ligands, leading to catalysts with ever-increasing activity and scope. youtube.com

Asymmetric Catalysis and Enantioselective Transformations

The construction of chiral molecules in an enantiomerically pure form is a central goal of modern organic synthesis. Axially chiral biphenyl (B1667301) diphosphines are a prominent class of ligands for asymmetric catalysis, capable of inducing high levels of enantioselectivity in a variety of metal-catalyzed transformations. nih.govnih.govresearchgate.net The C₂-symmetric backbone of these ligands, combined with the steric and electronic properties of the phosphine substituents, creates a well-defined chiral environment around the metal center, which effectively discriminates between the two prochiral faces of a substrate. nih.govresearchgate.net

Asymmetric hydrogenation is one of the most efficient and versatile methods for producing chiral compounds, involving the reduction of prochiral double bonds (C=C, C=O, C=N) using molecular hydrogen. nih.gov Chiral biphenyl diphosphine ligands are highly effective in ruthenium- and rhodium-catalyzed asymmetric hydrogenations of various substrates, including prochiral ketones, olefins, and enol acetates. nih.govnih.gov

The stereoelectronic features of the ligand and the substrate are crucial in determining the enantioselectivity of the reaction. nih.govresearchgate.net For instance, in the Ru(II)-catalyzed hydrogenation of β-keto esters, the mechanism is believed to proceed through an intramolecular hydride transfer from a Ru(II) monohydride species to the coordinated substrate, with this step being the stereodetermining event. nih.gov The chiral ligand environment dictates the facial selectivity of this hydride transfer, leading to the preferential formation of one enantiomer of the product alcohol. The choice of ligand can be tailored to the specific substrate to achieve high enantiomeric excess (ee). nih.govnih.gov

Table 3: Examples of Asymmetric Hydrogenation using Chiral Biphenyl Diphosphine Ligands

| Substrate | Catalyst/Ligand | H₂ Pressure (bar) | Temp (°C) | Product | ee (%) | Citation |

| Methyl acetoacetate | Ru/SYNPHOS | 10 | 25 | (R)-Methyl 3-hydroxybutanoate | 99 | nih.gov |

| Ethyl 4,4,4-trifluoroacetoacetate | Ru/DIFLUORPHOS | 80 | 25 | (R)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | 96 | nih.gov |

| Ethyl benzoylacetate | Ru/BINAP | 10 | 25 | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 98 | nih.gov |

| 2-(6'-methoxy-2'-naphthyl)propenoic acid | Ru/Bridged Biphenyl Ligand | 10 | 35 | Naproxen | >99 | nih.gov |

| Methyl α-acetamidoacrylate | Rh/Bridged Biphenyl Ligand | 1 | 25 | N-Acetylalanine methyl ester | >99 | nih.gov |

Enantioselective Cycloaddition Reactions (e.g., Pauson–Khand)

The Pauson-Khand reaction is a [2+2+1] cycloaddition that forms an α,β-cyclopentenone from an alkyne, an alkene, and carbon monoxide, often using metal-carbonyl catalysts. nih.govwikipedia.org While various transition metals (such as Co, Rh, Ir) and chiral ligands can be employed to induce enantioselectivity, extensive searches of scientific databases did not yield specific examples or detailed research findings where this compound is used as the controlling ligand for this transformation. wikipedia.org Research in this area has documented the use of other atropisomeric biaryl diphosphine ligands, such as 2,2′-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl (DTBM-MeO-BIPHEP), in rhodium-catalyzed asymmetric Pauson-Khand reactions. researchgate.net

Intramolecular Allylic Alkylation and Other Asymmetric Bond Formations

Asymmetric allylic alkylation is a key method for forming chiral carbon-carbon and carbon-heteroatom bonds. However, there is no specific information available in the reviewed literature detailing the application of this compound as a ligand in intramolecular allylic alkylation or other related asymmetric bond formations.

C-H Activation and Direct Functionalization Reactions

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. researchgate.net While a wide variety of phosphine ligands are employed in transition metal-catalyzed C-H activation reactions, there is a lack of specific documented applications involving this compound for the particular reactions outlined below.

Rhodium-Catalyzed C-C Bond Activation of Biphenylene (B1199973)

The rhodium-catalyzed activation and functionalization of the central C-C bond in biphenylene is a known transformation. However, published research specifies that this reaction is effectively catalyzed by a rhodium(I) dimer complexed with bis(di-tert-butylphosphino)methane (dtbpm) , specifically [(dtbpm)RhCl]₂. acs.orgresearchgate.netacs.org This ligand features a single methylene (B1212753) (-CH₂-) bridge between the phosphorus atoms, in contrast to the biphenyl backbone of the compound central to this article. The reaction involves the cleavage of the C-C bond of biphenylene to yield a rhodium-biphenyl complex, which can then catalyze coupling reactions with substrates like alkynes and olefins. acs.org

Regioselective Olefin Arylation

Regioselective olefin arylation, a variant of the Heck reaction, is a critical method for C-C bond formation. The choice of ligand is crucial for controlling the regioselectivity of the addition to the olefin. nih.gov While this is an active area of research, the available literature does not specify the use of this compound for this purpose. chemrxiv.orgresearchgate.netnih.govresearchgate.net Notably, the related but structurally different monodentate ligand, 2-(Di-tert-butylphosphino)biphenyl (JohnPhos), is cited as being effective in the regioselective arylation of olefins with aryl chlorides. sigmaaldrich.comthomassci.comsigmaaldrich.com

Polymerization Catalysis

The use of transition metal catalysts with specific phosphine ligands is common in polymerization reactions. For example, nickel complexes with bis(arylimino)acenaphthene (BIAN) ligands have been evaluated for ethylene (B1197577) polymerization. rsc.org Nickel catalysis has also been employed in the synthesis of substituted bipyridines, which are themselves important ligands. nih.govresearchgate.net However, a review of the literature did not provide specific examples or research findings on the application of this compound as a ligand in polymerization catalysis.

Olefin Polymerization and Copolymerization

Control of Molecular Weight and Polymer Properties

Similarly, there is no specific information available detailing the role of this compound in controlling the molecular weight and properties of polymers during olefin polymerization. The control of such properties is a critical aspect of catalyst design, but the impact of this specific ligand has not been detailed in accessible research.

Gold-Catalyzed Reactions

While gold catalysis is a well-established field for the transformation of unsaturated molecules, the specific role of this compound as a ligand in the hydrofunctionalization and cyclization of allenes is not extensively documented. General mechanisms for gold-catalyzed allene (B1206475) transformations often involve the activation of the allene by a cationic gold(I) complex, but studies specifying this ligand are scarce.

Hydrofunctionalization and Cyclization of Allenes

There is a lack of specific research findings on the use of gold catalysts bearing the this compound ligand for the hydrofunctionalization and cyclization of allenes. While numerous phosphine ligands are employed in gold catalysis to modulate reactivity and selectivity, detailed reports, including data on substrate scope or reaction efficiency for this ligand in these particular transformations, could not be located. Research in this area tends to focus on other mono- and bidentate phosphine ligands.

Mechanistic Insights and Theoretical Investigations of 2,2 Bis Di Tert Butylphosphino Biphenyl Catalysis

Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic efficacy of 2,2'-Bis(DI-tert-butylphosphino)biphenyl, commonly known as JohnPhos, in transition metal-catalyzed cross-coupling reactions is understood through a well-established catalytic cycle. ontosight.ai This cycle typically involves a sequence of three fundamental organometallic processes: oxidative addition, transmetalation, and reductive elimination. nih.gov These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition: This is often the initial and rate-determining step, where a low-valent metal center, such as Palladium(0), inserts into a bond of an organic electrophile (e.g., an aryl halide). nih.gov This process increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number. The JohnPhos ligand, coordinated to the metal, plays a crucial role by modulating the electron density of the metal center, which influences the rate of this step. nih.gov

Transmetalation: Following oxidative addition, a second organic fragment is transferred to the metal center from an organometallic nucleophile (e.g., an organoboron or organozinc reagent). nih.goved.ac.uk In this step, a ligand on the metal complex is exchanged for the organic group from the nucleophilic partner. The original organic fragment and the newly transferred one are brought into proximity on the same metal center.

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.org The two organic fragments previously brought together on the metal center couple to form the desired new bond, and the product is expelled from the coordination sphere. nih.gov This process reduces the metal's oxidation state by two, regenerating the active low-valent catalyst, which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two coupling partners must typically be in a cis orientation to one another. nih.gov

Role of Ligand Architecture in Reaction Pathways and Turnover

The unique molecular architecture of this compound is central to its success in catalysis, directly influencing reaction pathways and enhancing catalytic turnover. Its structure is characterized by significant steric bulk and strong electron-donating properties. ontosight.ai

The steric hindrance arises from the two tert-butyl groups on the phosphorus atom and the biphenyl (B1667301) backbone. ontosight.ai This bulkiness is thought to promote the final reductive elimination step by creating steric pressure that favors the formation of the product and dissociation from the metal center. nih.gov Furthermore, the steric demands of the ligand can help stabilize the catalytically active monoligated metal species in solution, preventing the formation of less reactive or inactive catalyst complexes. nih.gov

Electronically, JohnPhos acts as a strong σ-donating ligand. nih.gov This property increases the electron density on the coordinated metal center, making the metal more nucleophilic. A more nucleophilic metal center can facilitate a faster rate of oxidative addition, which is often the rate-limiting step in many cross-coupling reactions. nih.gov The combination of these steric and electronic features allows catalysts bearing the JohnPhos ligand to achieve high turnover numbers, meaning a single catalyst molecule can facilitate the formation of many product molecules efficiently.

Transition State Analysis and Enantioselectivity Control

The geometry and energy of the transition state in a catalytic reaction determine its rate and selectivity. The architecture of the this compound ligand exerts significant control over the transition states of the elementary steps in the catalytic cycle. Its steric bulk can create specific spatial arrangements that favor certain reaction pathways over others, influencing outcomes such as regioselectivity.

While this compound is an achiral ligand and therefore does not induce enantioselectivity in reactions with prochiral substrates, the principles of how ligands influence the transition state are fundamental to asymmetric catalysis. nih.gov In asymmetric catalysis, chiral ligands, such as the related atropisomeric biaryl diphosphines (e.g., BINAP), are designed to create a chiral environment around the metal center. nih.gov This chiral pocket forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer over the other. The choice of a chiral ligand is decisive for achieving high levels of chiral induction. nih.gov Computational studies on related systems have shown that different transition state models, such as chair-like versus boat-like geometries, can lead to the formation of different enantiomers, and the energy difference between these states dictates the enantiomeric excess of the product. nih.gov

Computational Chemistry and DFT Studies on Ligand-Metal Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of transition metal catalysis. chemrxiv.orgresearchgate.net DFT calculations provide deep insights into the interactions between ligands like this compound and metal centers, helping to rationalize experimental observations and predict catalytic behavior. grafiati.com

These theoretical studies allow for the detailed examination of properties that are difficult to measure experimentally, such as:

Optimized Geometries: DFT can accurately predict the three-dimensional structures of catalyst complexes, intermediates, and transition states. This includes crucial parameters like bond lengths, bond angles, and bite angles of bidentate analogues, which define the steric environment around the metal. uoa.grnih.gov

Electronic Structure: Analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the electronic properties of the catalyst. grafiati.com For instance, the energy of the HOMO can correlate with the nucleophilicity of the metal center, which is critical for the oxidative addition step.

The table below presents hypothetical data representative of what a DFT study might yield for a palladium complex, illustrating how computational methods quantify ligand-metal interactions.

| Computed Parameter | Pd-JohnPhos Complex | Description |

|---|---|---|

| Pd-P Bond Length | 2.30 Å | Indicates the distance between the Palladium center and the Phosphorus atom of the ligand. |

| Charge on Pd Atom | -0.25 e | Represents the calculated partial charge, indicating electron donation from the phosphine (B1218219) ligand to the metal. |

| Oxidative Addition Barrier | 15.5 kcal/mol | The calculated activation energy for the oxidative addition of an aryl halide to the complex. |

| Reductive Elimination Barrier | 12.0 kcal/mol | The calculated activation energy for the final product-forming step. |

Note: The data in the table are illustrative and not from a specific cited study but represent typical values obtained from DFT calculations on such systems.

By providing this level of detail, computational studies complement experimental work and guide the rational design of new, more efficient catalysts. chemrxiv.org

Broader Academic and Industrial Impact of 2,2 Bis Di Tert Butylphosphino Biphenyl

Applications in Advanced Material Science and Polymer Development

The utility of 2,2'-Bis(DI-tert-butylphosphino)biphenyl extends into the realm of material science, where it plays a role in the synthesis of specialized polymers and the stabilization of nanoparticles.

Formulation of Polymers and Composites with Improved Properties

While direct applications of this compound in the formulation of common polymers are not extensively documented, its structural motifs are relevant to the development of advanced polymeric materials. For instance, palladium complexes bearing bisphosphine monoxide ligands, which share functional similarities with bisphosphine ligands, are utilized in the copolymerization of ethylene (B1197577) with polar vinyl monomers. princeton.edu This process yields highly linear functional polyolefins with a random distribution of functional groups. princeton.edu

Furthermore, the biphenyl (B1667301) moiety itself is a component in the creation of crosslinked polymers. Monomers containing biphenyl groups have been used to synthesize polymers with intramolecular π-π interactions, leading to unique network properties. google.com Catalysts with bis-biphenyl-phenoxy ligands have also been developed for olefin polymerization. google.com The principles governing these catalytic processes suggest that ligands like this compound could be adapted for the synthesis of polymers with tailored properties.

Stabilization of Metal Nanoparticles

Phosphine (B1218219) ligands are crucial in the synthesis and stabilization of metal nanoparticles, preventing their agglomeration and controlling their size and catalytic activity. While research on this compound for this specific purpose is not widely published, the broader class of phosphine ligands is extensively used. For example, bisphosphine ligands such as BINAP have been shown to be effective in preparing and stabilizing palladium nanoparticles with very small core sizes and narrow size distributions. nih.gov These stabilized nanoparticles, in turn, exhibit catalytic activity for carbon-carbon coupling reactions at room temperature. nih.gov

The general principle involves the coordination of the phosphine's lone pair of electrons to the metal surface, creating a protective layer. The steric bulk of the ligand, a prominent feature of this compound, is a key factor in providing effective stabilization.

Contributions to Green Chemistry Processes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are central to modern chemical manufacturing. Catalysis plays a pivotal role in achieving these goals, and this compound is a significant contributor in this arena.

Minimizing Waste and Reducing Environmental Footprint in Chemical Manufacturing

The primary contribution of this compound to green chemistry lies in its role as a highly efficient ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis but can generate significant waste if not optimized. The use of highly active catalysts allows for lower catalyst loadings, milder reaction conditions, and higher yields, all of which contribute to a smaller environmental footprint.

The efficiency of palladium catalysts bearing bulky, electron-rich phosphine ligands, such as the closely related 2-(Di-tert-butylphosphino)biphenyl (JohnPhos), in Suzuki-Miyaura and other cross-coupling reactions is well-documented. chemicalbook.com These catalysts can achieve high turnover numbers, meaning a single catalyst molecule can facilitate the formation of a large number of product molecules. This high efficiency directly translates to less waste, as it minimizes the amount of catalyst needed and often leads to cleaner reactions with fewer byproducts, simplifying purification processes.

Table 1: Green Chemistry Metrics in Pharmaceutical Manufacturing

| Metric | Typical Range (Traditional Synthesis) | Potential Range (with High-Efficiency Catalysis) |

|---|---|---|

| Process Mass Intensity (PMI) | 100 - 200+ | < 50 |

| E-Factor (kg waste/kg product) | 25 - 100+ | < 10 |

| Atom Economy | Often low due to stoichiometric reagents | Significantly higher due to catalytic nature |

This table provides a generalized comparison and illustrates the potential improvements offered by high-efficiency catalytic systems, such as those employing advanced phosphine ligands.

Role in Pharmaceutical Development and Drug Discovery

The synthesis of complex organic molecules that form the basis of modern pharmaceuticals heavily relies on efficient and selective chemical reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools in this context, and ligands like this compound are critical for their success.

This class of bulky biaryl phosphine ligands, often referred to as Buchwald ligands, is instrumental in facilitating challenging C-C, C-N, and C-O bond formations that are essential for building the molecular architecture of many drugs. chemicalbook.com The high reactivity and broad applicability of these catalyst systems allow medicinal chemists to rapidly synthesize a wide variety of molecular analogs for structure-activity relationship (SAR) studies, a cornerstone of drug discovery.

The ability to perform these crucial bond-forming reactions under mild conditions and with high functional group tolerance makes these ligands invaluable in the late-stage functionalization of complex intermediates in pharmaceutical process development.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) |

| Ethylene |

| BINAP |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural integrity of 2,2'-Bis(DI-tert-butylphosphino)biphenyl?

- Methodological Answer : Use non-aqueous titration for purity assessment (minimum 98% as per technical specifications) . Structural characterization should employ P NMR to confirm phosphine coordination and X-ray crystallography for steric/electronic configuration analysis. Cross-validate with high-resolution mass spectrometry (HRMS) to ensure molecular weight consistency .

Q. How should researchers address the low solubility of this compound in aqueous systems during solvent selection?

- Methodological Answer : Solubility screening in non-polar solvents (e.g., toluene, THF) is advised due to its hydrophobic tert-butyl groups . For biphasic systems, employ co-solvents like DMF or DMSO, but ensure compatibility with reaction conditions (e.g., Pd-catalyzed couplings). Pre-dissolve the ligand in a minimal volume of degassed solvent under inert atmosphere to prevent oxidation .

Q. What are the key storage and handling protocols for this air-sensitive ligand?

- Methodological Answer : Store under argon or nitrogen at –20°C to prevent phosphine oxidation. Use glovebox techniques for weighing and transfer. Monitor for discoloration (yellowing indicates decomposition) and perform periodic P NMR checks to verify stability .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its performance in cross-coupling reactions compared to BrettPhos or RuPhos ligands?

- Methodological Answer : The ligand’s di-tert-butyl groups enhance steric hindrance, favoring bulky substrate coupling (e.g., aryl chlorides). Compare turnover numbers (TON) and reaction rates using kinetic studies under standardized conditions (e.g., Suzuki-Miyaura couplings). Computational modeling (DFT) can quantify cone angles and % buried volume (%V) to rationalize activity differences .

Q. What factorial design approaches optimize reaction conditions for palladium-catalyzed aminations using this ligand?

- Methodological Answer : Apply a 2 factorial design to screen variables: Pd source (e.g., Pd(dba)), temperature (80–120°C), base (CsCO vs. KPO), and ligand loading (1–5 mol%). Analyze interaction effects via ANOVA to identify critical parameters. Validate with response surface methodology (RSM) for robustness .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this ligand across studies?

- Methodological Answer : Replicate experiments using standardized substrates (e.g., 4-bromotoluene) and control variables (solvent purity, Pd/ligand ratio). Cross-reference with literature protocols . Use Arrhenius plots to assess temperature-dependent activity variations. Publish negative results to clarify boundary conditions .

Q. What theoretical frameworks explain the ligand’s role in asymmetric catalysis?

- Methodological Answer : Link to Tolman’s electronic parameters (χ) and steric descriptors to predict enantioselectivity in asymmetric Heck reactions. Integrate Hammond’s postulate to correlate transition-state stabilization with ligand bulk. Validate via kinetic isotopic effect (KIE) studies and chiral HPLC analysis .

Q. What regulatory constraints apply to biomedical research involving this ligand?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.